molecular formula C20H27N3O5 B6520389 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide CAS No. 896349-93-2

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide

Cat. No.: B6520389
CAS No.: 896349-93-2
M. Wt: 389.4 g/mol
InChI Key: OCMOBMXIVVWHLW-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide is a synthetic organic compound characterized by a benzodioxol ring, a morpholine moiety, a cyclopentyl group, and an ethanediamide (oxalamide) backbone. The benzodioxol group (a methylenedioxy bridge fused to a benzene ring) is known for its metabolic stability and prevalence in bioactive molecules, while the morpholine ring contributes to solubility and pharmacokinetic properties . Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c24-19(20(25)22-15-3-1-2-4-15)21-12-16(23-7-9-26-10-8-23)14-5-6-17-18(11-14)28-13-27-17/h5-6,11,15-16H,1-4,7-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMOBMXIVVWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share benzodioxol or morpholine motifs but differ in substituents, heterocycles, and functional groups. Below is a detailed comparison:

Structural Features

Compound Name / ID Key Structural Elements Molecular Formula Molecular Weight Key Differences from Target Compound
Target Compound Benzodioxol, morpholine, cyclopentyl, ethanediamide Not explicitly provided
1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (CAS 952016-47-6) Benzodioxol, ethylamino, ketone C14H19NO3 249.3 Replaces morpholine/ethanediamide with ethylamino-ketone
N-{2-[5-(Benzodioxol-5-yl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-[2-(morpholin-4-yl)ethyl]-N'-propylurea Benzodioxol, morpholine, pyrazole, urea, fluorophenyl C28H34FN5O5 539.61 Urea linkage, pyrazole, fluorophenyl substituent
N-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-morpholin-4-ylethanamine (958968-48-4) Benzodioxol, morpholine, oxadiazole C17H22N4O3 330.39 Oxadiazole core, methyl substitution
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinone, benzamide, phenyl Varies Thiazolidinone instead of benzodioxol/morpholine

Pharmacological Activity

  • Target Compound: No direct pharmacological data is available. However, benzodioxol and morpholine motifs are associated with CNS activity (e.g., stimulant or analgesic effects) .
  • CAS 952016-47-6 : A Schedule II controlled substance (UN, 2019), indicating stimulant properties .
  • Compound from : Urea derivatives often exhibit enzyme inhibitory or receptor antagonism; fluorophenyl groups may enhance lipophilicity and blood-brain barrier penetration.
  • Oxadiazole Derivative (958968-48-4) : Oxadiazoles are linked to antimicrobial or anticancer activity, but specific data is unavailable .

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopentyl and morpholine groups may enhance solubility compared to CAS 952016-47-6 (logP ~2.5 estimated).

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